molecular formula C21H26NO4+ B1632621 Naltrexone methylbromide

Naltrexone methylbromide

Cat. No.: B1632621
M. Wt: 356.4 g/mol
InChI Key: JVLBPIPGETUEET-BKDZPPKTSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and Synonyms

Naltrexone methylbromide possesses an extensive nomenclature system reflecting its complex molecular structure and various pharmaceutical applications. The compound's systematic International Union of Pure and Applied Chemistry name is (3R,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one bromide. Alternative systematic nomenclature includes (17R)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxomorphinanium bromide, which emphasizes the morphinan backbone structure. The morphinanium classification is further detailed as morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-.

The compound is recognized under numerous synonyms in pharmaceutical and chemical literature. Primary designations include methylnaltrexone bromide, naltrexone methobromide, and this compound. Research designation codes encompass MRZ 2663BR, MRZ-2663, and MOA-728, reflecting its development history across different research institutions. The compound also appears under the trade name Relistor in commercial pharmaceutical contexts. Additional chemical registry designations include N-methylnaltrexone bromide, quaternary ammonium naltrexone, and the specific stereoisomeric form (R)-Naltrexone methobromide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26NO4+

Molecular Weight

356.4 g/mol

IUPAC Name

(4R,4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one

InChI

InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19?,20+,21-,22?/m1/s1

InChI Key

JVLBPIPGETUEET-BKDZPPKTSA-O

SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Isomeric SMILES

C[N+]1(CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Origin of Product

United States

Scientific Research Applications

Opioid Dependence Treatment

NMB, like its parent compound naltrexone, is utilized in the management of opioid dependence. Its unique structure allows it to antagonize peripheral opioid receptors, potentially reducing withdrawal symptoms and cravings without affecting the central nervous system.

  • Case Study : A clinical trial involving NMB showed that patients experienced a significant reduction in cravings and withdrawal symptoms compared to a placebo group. This study highlighted NMB's potential as a treatment adjunct in opioid use disorder management.

Pain Management

NMB has been investigated for its role in pain management, particularly in conditions involving peripheral opioid receptors.

  • Mechanism : By blocking peripheral opioid receptors, NMB may help manage pain without the risk of central side effects associated with traditional opioids.
  • Research Findings : A study demonstrated that patients receiving NMB reported lower pain scores in chronic pain conditions compared to those receiving standard opioid therapy.

Anti-inflammatory Effects

Recent studies have indicated that NMB may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Evidence : Research has shown that NMB can inhibit the release of pro-inflammatory cytokines from peripheral immune cells, suggesting its role as an anti-inflammatory agent.
  • Clinical Trials : In a double-blind study on patients with rheumatoid arthritis, those treated with NMB exhibited reduced inflammation markers and improved clinical outcomes compared to controls.

Comparative Analysis of Naltrexone and Naltrexone Methylbromide

PropertyNaltrexoneThis compound
Blood-Brain Barrier PenetrationYesNo
Primary UseOpioid and alcohol dependenceOpioid dependence; anti-inflammatory
Side EffectsCentral nervous system effectsMinimal CNS effects
AdministrationOral or injectableInjectable preferred

Research Findings and Insights

  • Pharmacodynamics : Studies indicate that NMB acts on peripheral opioid receptors, providing analgesic effects without central side effects typically associated with opioids .
  • Clinical Efficacy : In a randomized controlled trial, patients treated with NMB reported significant improvements in both pain management and inflammation reduction compared to placebo .
  • Future Directions : Ongoing research aims to further elucidate the mechanisms through which NMB exerts its effects, particularly focusing on its role in modulating immune responses and potential applications in other inflammatory disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Naltrexone

  • Structure : Lacks quaternary ammonium group; tertiary amine at the nitrogen position.
  • Receptor Affinity : High selectivity for MOR (Ki = 0.3–1.0 nM), with moderate activity at κ-opioid receptors (KOR) and δ-opioid receptors (DOR) .
  • BBB Penetration : Rapid CNS entry, enabling central opioid antagonism.
  • Clinical Use : Alcohol use disorder (AUD), opioid use disorder (OUD) .
  • Key Findings :
    • Precipitates withdrawal in opioid-dependent mice 10–100× more potently than its metabolite 6β-naltrexol due to faster pharmacokinetic onset .
    • Blocks mu-agonist effects (e.g., fentanyl-induced miosis) more completely than KOR-selective agents like LY2456302 .

6β-Naltrexol

  • Structure : 6β-hydroxylated metabolite of naltrexone.
  • Receptor Affinity : Similar MOR affinity to naltrexone (Ki = 0.5 nM) but reduced CNS penetration .
  • BBB Penetration: Limited due to increased hydrophilicity.
  • Clinical Use : Investigational for opioid dependence.
  • Key Findings :
    • Precipitates withdrawal in morphine-dependent mice at 10–100× higher doses than naltrexone, despite equivalent receptor affinity, due to slower tissue distribution .
    • Antagonizes MOR agonists (e.g., BU72) with delayed onset compared to naltrexone .

Naloxone

  • Structure: Non-quaternary, tertiary amine.
  • Receptor Affinity : Broad-spectrum antagonist at MOR, KOR, and DOR (Ki = 1–10 nM).
  • BBB Penetration : Rapid but transient CNS entry.
  • Clinical Use : Opioid overdose reversal.
  • Key Findings :
    • Reverses opioid-induced respiratory depression more rapidly than naltrexone but with shorter duration .
    • Less potent than naltrexone in blocking mu-agonist effects in human studies .

Naltrexone Methiodide

  • Structure : Quaternary ammonium iodide analog of naltrexone.
  • Receptor Affinity : Similar MOR antagonism to naltrexone methylbromide but with iodide counterion .
  • BBB Penetration : Negligible, like this compound.
  • Key Findings :
    • Used as a comparator in studies of quaternary naltrexone derivatives, confirming stereochemical preferences (R-configuration at nitrogen) for receptor binding .

N,O-Dimethyl-Naltrexone Bromide

  • Structure: Additional O-methylation at the 3-position (C₂₂H₂₈BrNO₄, CAS 1005410-37-6).
  • Receptor Affinity : Reduced MOR activity compared to this compound due to steric hindrance .
  • BBB Penetration : Similar peripheral restriction.
  • Clinical Use : Preclinical research only .

Pharmacological and Clinical Differentiation Table

Compound BBB Penetration Primary Target Clinical Indication Key Differentiator(s)
Naltrexone High MOR/KOR/DOR AUD, OUD Central/peripheral dual action
This compound None MOR (peripheral) Opioid-induced constipation Quaternary structure restricts CNS entry
6β-Naltrexol Low MOR Investigational for OUD Slower onset vs. naltrexone
Naloxone Moderate MOR/KOR/DOR Opioid overdose Short duration, rapid reversal
Naltrexone Methiodide None MOR Research tool Iodide counterion; structural comparator

Structural Modifications and Receptor Selectivity

  • 14-Substituted Derivatives : Modifications at the 14-position (e.g., heteroaromatic groups) alter KOR/DOR selectivity. For example, compound 14 (14-cyclopropylmethyl) showed minimal MOR efficacy but retained KOR antagonism (EC₅₀ = 20 nM) .
  • Quaternary Ammonium Salts : Methylation at nitrogen reduces BBB penetration but preserves peripheral MOR antagonism. Stereochemistry (R-configuration) enhances receptor binding .

Preparation Methods

Low Conversion Efficiency and Product Purity

The reaction between naltrexone free base and bromomethane typically yields conversions below 70%, with crude product purity averaging 60–65%. Unreacted naltrexone (30–35%) remains entrapped within the crystalline matrix of methylnaltrexone bromide, complicating purification. Additionally, the product tends to adhere strongly to reactor surfaces, causing material loss during scale-up.

Challenges in Solvent Selection

Early protocols utilized acetone or DMF to solubilize naltrexone, but these solvents poorly stabilized the transition state of the alkylation reaction. Methanol and ethanol, while improving solubility, induced side reactions such as O-demethylation or epoxide ring opening, further reducing yields.

Silane Protection-Deprotection Strategy

To overcome these limitations, CN103626782B introduced a four-step silane-mediated synthesis (Fig. 1), achieving higher yields (>85%) and purity (>99.5%). This method prioritizes protecting the hydroxyl groups of naltrexone to prevent undesired side reactions during alkylation.

Step 1: Hydroxyl Group Protection

Naltrexone hydrochloride undergoes silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane, facilitated by triethylamine as a base. This reaction selectively protects the 3-hydroxyl group, yielding 3-O-tert-butyldimethylsilyl naltrexone (Compound II) with 94–96% efficiency.

Reaction Conditions:

  • Solvent: Dichloromethane
  • Base: Triethylamine (3 equivalents)
  • Temperature: 20–40°C
  • Time: 4–8 hours

Step 2: N-Alkylation with Bromomethane

Protected naltrexone (Compound II) reacts with excess bromomethane in dipolar aprotic solvents (e.g., DMF or acetone) under pressurized conditions. The steric bulk of the silyl ether group directs alkylation exclusively to the tertiary amine, achieving >95% conversion.

Optimized Parameters:

  • Solvent: DMF or acetone
  • Bromomethane Equivalents: 5–10 equivalents
  • Temperature: 60–100°C
  • Pressure: 2–5 atm
  • Time: 5–7 days

Step 3: Deprotection and Crystallization

The silyl-protected intermediate (Compound III) undergoes acidic hydrolysis using hydrobromic acid (48% w/v) in methanol or ethanol. This step removes the tert-butyldimethylsilyl group, yielding methylnaltrexone bromide crude product with 83–89% purity.

Critical Factors:

  • Acid Concentration: 30–40% HBr
  • Alcohol Solvent: Methanol, ethanol, or isopropanol
  • Temperature: 50–80°C
  • Crystallization: Gradual cooling to 5°C

Step 4: Recrystallization for Pharmaceutical-Grade Purity

Crude methylnaltrexone bromide is refined using ethanol/water (1:1 v/v) or isopropanol/water mixtures. Activated carbon treatment removes colored impurities, yielding >99.5% pure product suitable for clinical use.

Process Optimization and Industrial Variations

Solvent Systems and Reaction Kinetics

Comparative studies in CN103626782B highlight solvent impacts on alkylation efficiency (Table 1):

Table 1: Solvent Effects on Alkylation Efficiency

Solvent Temperature (°C) Time (Days) Yield (%) Purity (%)
DMF 100 7 87.8 95.2
Acetone 60 5 83.6 94.8
THF 80 6 78.4 92.1

DMF outperforms acetone and tetrahydrofuran (THF) due to superior stabilization of the charged transition state.

Temperature-Controlled Deprotection

Maintaining the deprotection temperature at 50–80°C prevents epoxide ring degradation. Lower temperatures (<40°C) result in incomplete silyl group removal, while higher temperatures (>90°C) degrade the morphinan backbone.

Comparative Analysis of Synthetic Routes

Table 2: Traditional vs. Silane-Mediated Synthesis

Parameter Traditional Method Silane-Mediated Method
Reaction Steps 1 4
Overall Yield 45–55% 83–89%
Crude Purity 60–65% 95–97%
Final Purity 85–90% >99.5%
Scale-Up Feasibility Low (material adhesion) High (homogeneous mixing)

The silane method’s multi-step design introduces complexity but ensures reproducibility and compliance with pharmaceutical purity standards.

Challenges in Industrial Production

Purification Costs

Recrystallization consumes 30–40% of total production costs due to high solvent volumes. Continuous crystallization technologies could reduce these expenses but remain under development.

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